An In-depth Technical Guide to (+)-Catechin-13C3: Structure, Properties, and Applications
An In-depth Technical Guide to (+)-Catechin-13C3: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of (+)-Catechin-13C3, a stable isotope-labeled form of the naturally occurring flavan-3-ol, (+)-catechin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, and key applications of this invaluable tool in metabolic and pharmacokinetic research.
Introduction: The Significance of Isotopic Labeling in Catechin Research
(+)-Catechin is a prominent flavonoid found in a variety of foods and beverages, including tea, fruits, and chocolate. It is renowned for its potent antioxidant properties and potential health benefits. However, understanding its precise mechanisms of action, bioavailability, and metabolic fate in vivo presents a significant analytical challenge. This is due to the extensive metabolism of catechins and the presence of endogenous and dietary catechins in biological systems.
The use of stable isotope-labeled internal standards, such as (+)-Catechin-13C3, is a powerful strategy to overcome these analytical hurdles. By incorporating three carbon-13 atoms into the C-ring of the catechin molecule, researchers can unequivocally differentiate the administered labeled compound and its metabolites from their unlabeled, naturally occurring counterparts using mass spectrometry. This allows for precise and accurate quantification, enabling detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of (+)-catechin.
Chemical Structure and Physicochemical Properties
(+)-Catechin-13C3 shares the same fundamental flavan-3-ol structure as its unlabeled analogue, consisting of two aromatic rings (A and B) and a heterocyclic C-ring containing a hydroxyl group at position 3. The key distinction is the substitution of three naturally abundant carbon-12 atoms with carbon-13 isotopes at positions C-2, C-3, and C-4 of the C-ring.
Chemical Structure:
Figure 1. Chemical structure of (+)-Catechin-13C3, with the 13C-labeled positions indicated in red.
Physicochemical Properties:
The physicochemical properties of (+)-Catechin-13C3 are expected to be very similar to those of unlabeled (+)-catechin hydrate. The introduction of three neutrons results in a negligible change in the molecule's polarity and overall chemical behavior under typical experimental conditions.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₃C₁₂H₁₄O₆ | [1][2][3][4][5] |
| Molecular Weight | 293.25 g/mol | [1][3][4][5] |
| CAS Number | 1261254-33-4 | [1][3][4][5] |
| Appearance | Off-white to pale beige powder | [6][7] |
| Melting Point | ~200 °C (decomposes) | [6] |
| Solubility | ||
| Ethanol | ~100 mg/mL | [8] |
| DMSO | ~50 mg/mL | [8] |
| Methanol | Slightly soluble | [6] |
| Acetonitrile | Slightly soluble | [6] |
| Water | Slightly soluble (~1.6 mg/mL in PBS, pH 7.2) | [8] |
| UV/Vis (λmax) | 280 nm | [8] |
| Storage Temperature | -20°C | [7][8] |
Spectroscopic Characterization
The incorporation of ¹³C isotopes provides a distinct signature in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which is fundamental to its utility as a tracer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
C-2: ~82.7 ppm
-
C-3: ~68.7 ppm
-
C-4: ~28.4 ppm
These shifts are based on the known spectrum of unlabeled (+)-catechin[1]. The presence of the ¹³C labels would also introduce C-C coupling with adjacent carbons, which could be observed in high-resolution spectra.
Mass Spectrometry (MS)
Mass spectrometry is the primary analytical technique for distinguishing (+)-Catechin-13C3 and its metabolites from their unlabeled counterparts. The M+3 mass shift is the key identifier.
Expected Mass Spectral Data:
-
Unlabeled (+)-Catechin [M-H]⁻: m/z 289.07
-
(+)-Catechin-13C3 [M-H]⁻: m/z 292.08
The fragmentation pattern of (+)-Catechin-13C3 in tandem MS (MS/MS) will also exhibit a +3 Da shift for any fragments containing the C-ring with the labels. A common fragmentation pathway for catechins involves a retro-Diels-Alder (RDA) reaction.
Caption: Proposed MS/MS fragmentation of (+)-Catechin-13C3.
Synthesis of (+)-Catechin-13C3
The gram-scale synthesis of optically pure ¹³C-labeled (+)-catechin has been reported, providing a viable route for obtaining this crucial research tool[9]. The following is a detailed, step-by-step protocol adapted from the literature.
Caption: Synthetic workflow for ¹³C-labeled (+)-catechin.
Experimental Protocol: Synthesis of (+)-Catechin-13C3 (Adapted from Nay et al.) [9]
-
Acylation:
-
To a solution of a protected phloroglucinol derivative in a suitable aprotic solvent (e.g., THF), add a non-nucleophilic base (e.g., NaH) at 0°C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of ¹³C-labeled acetyl chloride (or another activated acetic acid derivative) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ¹³C-labeled acetophenone intermediate.
-
-
Condensation:
-
Dissolve the ¹³C-labeled acetophenone and a protected 3,4-dihydroxybenzaldehyde derivative in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., aqueous KOH) and stir the mixture at room temperature until the chalcone formation is complete (monitored by TLC).
-
Acidify the reaction mixture (e.g., with dilute HCl) to precipitate the chalcone.
-
Filter the solid, wash with water, and dry to obtain the ¹³C-labeled chalcone.
-
Cyclize the chalcone to the flavanone by refluxing in an acidic alcoholic solution (e.g., ethanolic H₂SO₄).
-
Cool the reaction mixture and isolate the flavanone product.
-
-
Reduction and Deprotection:
-
Reduce the flavanone to the corresponding flavan-3-ol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol).
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and remove the solvent.
-
Remove the protecting groups (e.g., benzyl ethers) by catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent (e.g., ethanol/ethyl acetate mixture).
-
Filter the catalyst and concentrate the filtrate to obtain the crude ¹³C-labeled catechin.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (+)-Catechin-13C3.
-
Applications in Research: A Detailed Experimental Protocol
(+)-Catechin-13C3 is an indispensable tool for conducting ADME studies. The following is a detailed protocol for an in vitro cell culture experiment to investigate the cellular uptake and metabolism of (+)-catechin.
Experimental Protocol: In Vitro Cellular Uptake and Metabolism of (+)-Catechin-13C3
Caption: Workflow for in vitro cellular uptake and metabolism study.
-
Cell Culture:
-
Culture Caco-2 human colorectal adenocarcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto 12-well plates at a density of 2 x 10⁵ cells/well and allow them to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
-
Treatment:
-
Prepare a stock solution of (+)-Catechin-13C3 in DMSO.
-
On the day of the experiment, wash the Caco-2 cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the treatment solution by diluting the (+)-Catechin-13C3 stock solution in HBSS to a final concentration of 50 µM (ensure the final DMSO concentration is ≤ 0.1%).
-
Add the treatment solution to the apical side of the cell monolayers and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 4, and 6 hours).
-
-
Sample Collection:
-
At each time point, collect the apical and basolateral media separately.
-
Wash the cell monolayers three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., methanol/water, 80:20, v/v) and scraping the cells.
-
Collect the cell lysates.
-
-
Sample Preparation for LC-MS/MS Analysis: [7]
-
To 100 µL of cell lysate or media, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated catechin) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(+)-Catechin-13C3: m/z 292.1 → 247.1
-
Unlabeled (+)-Catechin: m/z 289.1 → 245.1
-
Potential ¹³C-labeled metabolites (e.g., glucuronide): m/z 468.1 → 292.1
-
-
-
-
Data Analysis:
-
Construct calibration curves for (+)-Catechin-13C3 and its potential unlabeled counterpart using standards of known concentrations.
-
Quantify the concentration of (+)-Catechin-13C3 and any identified metabolites in the cell lysates and media at each time point.
-
Calculate the rate of uptake and the extent of metabolism.
-
Conclusion
(+)-Catechin-13C3 is a powerful and essential tool for researchers seeking to unravel the complex bioavailability and metabolic pathways of dietary catechins. Its stable isotope label provides the necessary analytical specificity to distinguish it from endogenous and dietary sources, enabling precise and reliable quantification in complex biological matrices. The synthetic routes and analytical protocols outlined in this guide provide a solid foundation for the application of (+)-Catechin-13C3 in advancing our understanding of the physiological effects of this important flavonoid.
References
-
ResearchGate. Theoretically Estimation of (+)-catechin solubility in different solvents. [Link]
-
MDPI. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. [Link]
-
PubChem. (+/-)-Catechin hydrate. [Link]
- Abd El-Razek, M. H. (2007). NMR Assignments of Four Catechin Epimers. Asian Journal of Chemistry, 19(6), 4867.
- Nay, B., Arnaudinaud, V., Vercauteren, J., & Merillon, J. M. (2001). Gram-scale production and applications of optically pure 13C-labelled (+)-catechin and (-)-epicatechin. Journal of labeled compounds & radiopharmaceuticals, 44(1), 47-59.
-
PubChem. (+)-Catechin Hydrate. [Link]
- Navarrete, A., Pavez, M., & Arancibia-Radich, J. (2016). Direct proof by 13C-nuclear magnetic resonance of semi-purified extract and isolation of ent-Catechin from leaves of Eucalyptus cinerea. Pharmacognosy magazine, 12(46), 119.
- de Lourdes Mata-Bilbao, M., Andrés-Lacueva, C., Roura, E., Jáuregui, O., Escribano, E., & Lamuela-Raventós, R. M. (2007). A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples. Journal of agricultural and food chemistry, 55(22), 8857-8863.
- Jové, M., Quintanilla-López, J. E., Naudí, A., Cabré, R., & Portero-Otín, M. (2022). Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS. Antioxidants, 11(9), 1645.
- Cirillo, G., Curcio, M., Vittorio, O., Iemma, F., Restuccia, D., & Picci, N. (2019). Synthesis and characterization of a (+)-catechin and L-(+)-ascorbic acid cocrystal as a new functional ingredient for tea drinks. Heliyon, 5(8), e02221.
- Pier-Giorgio, P., & Dangles, O. (2012). Catechin and epicatechin deprotonation followed by 13C NMR. Journal of Physical Organic Chemistry, 25(8), 661-668.
-
University of Oregon. 13C NMR Chemical Shifts. [Link]
- Ocan, M. O., Okot, D., Otim, G., Ogwang, P. E., & Joseph, O. (2021). The Use of Liquid Chromatography and Mass Spectrometry to Identify and Quantify Chemical Components in Tea Extracts. International Journal of Analytical Chemistry, 2021.
- Harahap, U., Ginting, B., & Marpaung, L. (2024). Synthesis of Ester Derivatives of Catechin Isolated from Uncaria gambir and Their Anticancer Activity. Engineered Science, 27, 997.
- Wishart, D. S., & Tzur, D. (2018). A comprehensive LC–MS metabolomics assay for quantitative analysis of serum and plasma. Metabolomics, 14(11), 1-13.
- Wang, Y., & Wang, H. (2018). HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries. Molecules, 23(10), 2496.
-
Preprints.org. Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
Protocols.io. LC/MS analysis of plasma samples from PPMI. [Link]
-
ResearchGate. A New LC/MS/MS Rapid and Sensitive Method for the Determination of Green Tea Catechins and their Metabolites in Biological Samples. [Link]
-
MDC Repository. Comprehensive identification of plant polyphenols by LC-MS. [Link]
-
MDPI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]
-
MDPI. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. [Link]
-
ResearchGate. Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. [Link]
-
MDPI. LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. [Link]
Sources
- 1. (+/-)-Catechin hydrate | C15H16O7 | CID 24871278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. isotope.com [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. (+/-)-Catechin hydrate CAS#: 7295-85-4 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
